molecular formula C18H17N3O4S2 B3203517 N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide CAS No. 1021259-69-7

N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

Cat. No.: B3203517
CAS No.: 1021259-69-7
M. Wt: 403.5 g/mol
InChI Key: AAKRSQLTMMEXMC-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic small molecule of significant interest in biomedical research, primarily designed for investigating neurological disorders and oncology. Its structure incorporates a thiazole-carboxamide core, a motif prevalent in compounds that act as negative allosteric modulators (NAMs) of the AMPA receptor (AMPAR) . Research on similar thiazole-carboxamide derivatives has demonstrated their potent ability to inhibit AMPAR-mediated currents in subunits like GluA1, GluA2, and GluA3, which is a promising mechanism for the development of neuroprotective agents . The N-(3-methoxybenzyl) group in its structure is a key pharmacophore also found in a class of compounds known as macamides, which are being actively studied for their anticonvulsant effects and their potential interaction with the endocannabinoid system . Furthermore, the thiazole ring is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various enzymes, such as tubulin polymerization in cancer research . This combination of features makes this compound a valuable tool for researchers exploring new therapeutic pathways in excitatory neurotransmission and targeted cancer therapy. The compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material according to all applicable laboratory safety regulations.

Properties

IUPAC Name

2-(benzenesulfonamido)-N-[(3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-14-7-5-6-13(10-14)11-19-17(22)16-12-26-18(20-16)21-27(23,24)15-8-3-2-4-9-15/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKRSQLTMMEXMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Overview of Thiazole Derivatives

Thiazole derivatives are recognized for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of this compound positions it as a promising candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes or receptors. Thiazole compounds often modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects. Preliminary studies suggest that this compound may exert its effects through:

  • Inhibition of Tubulin Polymerization : Similar thiazole derivatives have shown anticancer activity by disrupting microtubule formation, which is crucial for cell division .
  • Antimicrobial Activity : Thiazoles have been reported to possess significant antimicrobial properties against a range of pathogens, potentially through interference with bacterial cell wall synthesis or function.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study/Compound Biological Activity IC50 Values Mechanism
NCI-60 Assay (ATCAA Series)Anticancer0.124 μM (Leukemia) to 3.81 μM (Lung Cancer)Inhibition of tubulin polymerization
SMART CompoundsAntiproliferativeLow nM rangeDisruption of microtubule dynamics
Thiazole DerivativesAntimicrobialVaries by strainInhibition of cell wall synthesis

Case Studies

  • Anticancer Activity : A study involving structural modifications of thiazole derivatives demonstrated enhanced antiproliferative activity against melanoma and prostate cancer cell lines. The modifications led to IC50 values significantly lower than those observed in earlier compounds, indicating improved potency .
  • Antimicrobial Studies : Research has shown that thiazole derivatives exhibit broad-spectrum antimicrobial activity. Specific studies have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazole carboxamides, which are structurally modified to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs from the literature (see Table 1 for summary).

Structural Variations

Substituents on the Thiazole Ring Sulfonamide vs. Methoxy Positioning: The 3-methoxybenzyl group distinguishes it from compounds like 13e–15b (), which have 3,4,5-trimethoxyphenyl substituents. The single methoxy group may reduce steric hindrance while retaining moderate lipophilicity .

Backbone Modifications

  • Thiazole vs. Dihydrothiazole : Compared to dihydrothiazole derivatives (e.g., 4a–4b , ), the fully aromatic thiazole ring in the target compound likely increases rigidity, affecting binding to planar enzyme active sites .

Pharmacological Properties

  • Enzyme Inhibition : The phenylsulfonamido group is associated with CYP3A4 inhibition in analogs like 13e–15b (IC50: 0.5–2.0 µM) . The target compound may share this activity but with altered selectivity due to the 3-methoxybenzyl group.
  • Anticancer Activity : Thiazole carboxamides with methoxyaryl groups (e.g., 5 , ) show cytotoxic effects (IC50: 1–10 µM in MCF-7 cells). The sulfonamide group in the target compound could enhance apoptosis induction via caspase-3 activation .

Physicochemical Properties

  • Thermal Stability : Melting points of similar compounds range from 121°C to 193°C (), implying moderate thermal stability for the target compound .

Table 1: Comparative Analysis of Thiazole Carboxamide Derivatives

Compound Name/ID Key Substituents Molecular Weight (g/mol) Biological Activity Purity (%) Reference
Target Compound 2-(Phenylsulfonamido), N-(3-MeO-Bn) ~430 Putative CYP3A4 inhibition >98* N/A
13e () 2-Phenyl, N-(3,4,5-Trimethoxyphenyl) 371.1 CYP3A4 inhibitor (IC50: 0.5 µM) 98
31 () 2-(3-Aminobenzamido), N-Benzoyl ~450 Anticandidate (Cell-based) 99
5 () 2-Phenyl, N-(3,4,5-Trimethoxyphenyl) 393.1 Anticancer (IC50: 5 µM) 99.7
36 () N-Cyclopropyl, Trimethoxybenzamido ~420 Low yield (5%) 5

*Estimated based on analogous compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide to maximize yield and purity?

Answer:
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and thiazole ring construction. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during sulfonamide bond formation .
  • Catalysts : Copper iodide and HOBt/EDCI coupling agents improve reaction efficiency in heterocyclic condensation steps .
  • Temperature control : Maintain 60–80°C during thiazole ring closure to avoid side reactions .
  • Purification : Use flash chromatography (ethyl acetate/hexane gradients) followed by HPLC (acetonitrile/water) for ≥95% purity .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the thiazole ring and substituents (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • ESI-MS : Verify molecular weight (e.g., m/z 442.3 [M+H]+) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) under isocratic conditions (acetonitrile/water 50:50) .

Intermediate: How can researchers design in vitro assays to evaluate this compound’s inhibitory activity against kinases like p38 MAPK?

Answer:

  • Enzyme assays : Use recombinant p38 MAPK with ATPase activity measurements (e.g., ADP-Glo™ Kinase Assay) at 10–100 µM compound concentrations .
  • Cellular assays : Treat cancer cell lines (e.g., MCF-7) and quantify phospho-p38 levels via Western blotting .
  • Control experiments : Compare with SB203580 (p38 inhibitor) and assess cytotoxicity using MTT assays to exclude off-target effects .

Advanced: How to resolve contradictions in reported IC50 values across different biological studies?

Answer:
Discrepancies may arise from assay conditions or cell line variability. Mitigate by:

  • Standardizing protocols : Use identical ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
  • Validating cell models : Perform genetic profiling (e.g., CRISPR screens) to confirm target expression levels in cell lines .
  • Meta-analysis : Compare data across ≥3 independent studies using statistical tools (e.g., ANOVA) to identify outliers .

Advanced: What computational strategies can predict the compound’s binding mode to biological targets like C-RAF kinase?

Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of C-RAF (PDB: 3OMW) to model sulfonamide-thiazole interactions .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • Free energy calculations : Apply MM-PBSA to quantify ΔGbinding and validate with mutagenesis studies (e.g., Ala-scanning) .

Advanced: How to perform structure-activity relationship (SAR) studies to optimize anticancer activity?

Answer:

  • Modify substituents : Replace the 3-methoxybenzyl group with electron-withdrawing groups (e.g., -CF3) to enhance target affinity .
  • Bioisosteric replacement : Substitute phenylsulfonamide with thiadiazole to improve metabolic stability .
  • Assay cascades : Test analogs in primary cytotoxicity screens (NCI-60 panel) followed by secondary assays (apoptosis via Annexin V) .

Intermediate: What strategies mitigate solubility issues during in vivo pharmacokinetic studies?

Answer:

  • Formulation : Use co-solvents (10% DMSO + 20% Cremophor EL) for intravenous administration .
  • Prodrug design : Introduce phosphate esters at the carboxamide group to enhance aqueous solubility .
  • Analytical validation : Quantify plasma concentrations via LC-MS/MS with deuterated internal standards .

Advanced: How to elucidate the compound’s anti-inflammatory mechanism via NF-κB pathway modulation?

Answer:

  • Luciferase reporter assays : Transfect RAW264.7 cells with NF-κB-luc constructs and measure luminescence after LPS stimulation .
  • Cytokine profiling : Use ELISA to quantify IL-6 and TNF-α suppression in treated macrophages .
  • ChIP-seq : Assess NF-κB p65 binding to genomic DNA in compound-treated vs. control cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxybenzyl)-2-(phenylsulfonamido)thiazole-4-carboxamide

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